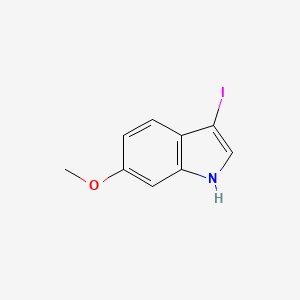3-Iodo-6-methoxy-1H-indole
CAS No.:
Cat. No.: VC15905257
Molecular Formula: C9H8INO
Molecular Weight: 273.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8INO |
|---|---|
| Molecular Weight | 273.07 g/mol |
| IUPAC Name | 3-iodo-6-methoxy-1H-indole |
| Standard InChI | InChI=1S/C9H8INO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3 |
| Standard InChI Key | LFKLVFFOTGNZCN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)I |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
3-Iodo-6-methoxy-1H-indole belongs to the class of substituted indoles, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The iodine atom at position 3 and methoxy group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.07 g/mol |
| IUPAC Name | 3-iodo-6-methoxy-1H-indole |
| SMILES Notation | COC1=CC2=C(C=C1)C(I)=CN2 |
| Purity | 95% |
| CAS Registry Number | 1333469-84-3 |
The methoxy group enhances solubility in polar aprotic solvents, while the iodine atom facilitates cross-coupling reactions, making this compound a valuable substrate in transition-metal-catalyzed syntheses .
Synthesis and Optimization
Regioselective Iodination Strategies
The direct iodination of indoles at specific positions remains a synthetic challenge due to competing reaction pathways. A breakthrough method reported by Wang et al. (2021) employs -iodosuccinimide (NIS) and in dichloromethane (DCM) to achieve regioselective iodination at the C3 position of 6-methoxy-1H-indole . Key reaction parameters include:
-
Substrate: 6-methoxy-1H-indole
-
Iodinating Agent: NIS (1.0 equiv)
-
Lewis Acid: (2.0 equiv)
-
Solvent: DCM
-
Reaction Time: 4 hours (ambient temperature)
This protocol yields 3-iodo-6-methoxy-1H-indole in 75–78% isolated yield, with no observable diiodination byproducts . The role of is critical in activating the indole ring toward electrophilic substitution, directing iodination to the C3 position through intermediate σ-complex stabilization.
Alternative Synthetic Routes
While the NIS/ method dominates recent literature, earlier approaches utilized iodonium salts or hypervalent iodine reagents. For instance, iodobenzene diacetate in acetic acid has been reported to iodinate indoles at elevated temperatures (80–100°C), albeit with lower regioselectivity . Comparative studies highlight the superiority of NIS in minimizing side reactions and improving atom economy .
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR (400 MHz, DMSO-): δ 11.97 (s, 1H, N-H), 8.42 (s, 1H, H-2), 7.47 (d, , 1H, H-4), 7.08 (s, 1H, H-7), 3.86 (s, 3H, OCH3) .
-
NMR (101 MHz, DMSO-): δ 154.3 (C-OCH3), 138.0 (C-3), 130.6 (C-7a), 120.2 (C-3a), 95.2 (C-I), 56.5 (OCH3) .
The deshielded N-H proton at δ 11.97 confirms the indole’s NH group, while the singlet at δ 3.86 corresponds to the methoxy substituent. The iodine atom at C3 induces significant downfield shifts in adjacent carbons.
Infrared (IR) Spectroscopy:
Prominent absorption bands include:
Applications in Medicinal Chemistry
Pharmacological Scaffold Development
Iodinated indoles are prized for their bioisosteric potential, often serving as analogs for brominated or chlorinated compounds in drug discovery. 3-Iodo-6-methoxy-1H-indole has been investigated as a precursor to kinase inhibitors, leveraging its halogen atom for Suzuki-Miyaura cross-coupling with boronic acids. For example, VulcanChem reports its use in synthesizing 3-iodo-6-methoxy-1H-indole-2-carboxylic acid (CAS 1263206-35-4), a candidate for anti-inflammatory agents.
Antimicrobial and Anticancer Activity
Preliminary studies suggest that iodinated indoles exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL . The iodine atom’s electronegativity may enhance membrane permeability, though detailed mechanistic studies are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume